molecular formula C17H16Br2N2O4 B11544297 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11544297
M. Wt: 472.1 g/mol
InChI Key: ZVYZAUIXRYXYRZ-DNTJNYDQSA-N
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Description

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, hydroxy, and acetohydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol. This intermediate is then reacted with 2-hydroxy-5-methylbenzaldehyde under specific conditions to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-4-methoxyphenol: A precursor in the synthesis of the target compound, known for its brominated phenol structure.

    2-hydroxy-5-methylbenzaldehyde: Another precursor, featuring a hydroxy and methyl-substituted benzaldehyde structure.

    Acetohydrazide derivatives: A class of compounds with similar acetohydrazide functional groups, used in various chemical and biological applications.

Uniqueness

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, methoxy, phenoxy, hydroxy, and acetohydrazide groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-10-3-4-15(22)11(5-10)8-20-21-16(23)9-25-17-13(18)6-12(24-2)7-14(17)19/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-8+

InChI Key

ZVYZAUIXRYXYRZ-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br

Origin of Product

United States

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